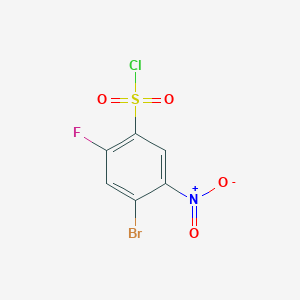

4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Description

4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride derivative with the molecular formula C₆H₂BrClFNO₄S and a calculated molecular weight of 327.31 g/mol. Its structure features a benzene ring substituted with bromine (position 4), fluorine (position 2), nitro (position 5), and a sulfonyl chloride group (position 1). This combination of electron-withdrawing groups (EWGs) confers high reactivity, particularly in nucleophilic substitution and coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

4-bromo-2-fluoro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO4S/c7-3-1-4(9)6(15(8,13)14)2-5(3)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOKAVUWZUOEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from commercially available benzene derivatives. One common synthetic route includes:

Bromination: The addition of a bromine atom to the benzene ring using bromine or a bromine source in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups that activate the benzene ring towards electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating mixtures under acidic conditions.

Nucleophilic Substitution: Reagents like amines, alcohols, or thiols under basic or neutral conditions.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Amino Derivatives: Formed by the reduction of the nitro group.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C6H3BrClFNO4S

Molecular Weight : 253.64 g/mol

CAS Number : 1485934-45-9

The compound features multiple functional groups, including bromine, fluorine, nitro, and sulfonyl chloride, which contribute to its unique reactivity. Its electrophilic nature allows it to engage in nucleophilic substitution reactions, particularly at benzylic positions in organic molecules.

Medicinal Chemistry

4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is employed in the synthesis of various pharmaceuticals. Its ability to act as a sulfonylating agent enables the modification of biomolecules, which can influence enzymatic activities and cellular pathways. This property is particularly useful in developing drugs that target specific biological mechanisms.

Case Study : A study demonstrated that sulfonyl chlorides can inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation. Derivatives of this compound have shown promising results in vitro against prostate cancer cell lines with IC50 values as low as 2.2 µM, indicating potential for therapeutic development .

The compound exhibits significant biological activity, including:

- Antimicrobial Properties : Nitro-substituted benzene derivatives have been reported to possess antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the nitro group enhances these properties significantly .

- Anticancer Activity : Research indicates that compounds similar to this compound can inhibit cancer cell growth through various mechanisms, including kinase inhibition and modulation of apoptotic pathways .

Industrial Applications

In industrial settings, this compound is utilized for the production of dyes and agrochemicals. Its reactivity allows it to serve as an intermediate in synthesizing more complex molecules used in these industries.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Key Observations :

Reactivity : The target compound’s nitro group at position 5 (para to sulfonyl chloride) enhances electrophilicity compared to analogs like 5-Bromo-2-chlorobenzene-1-sulfonyl chloride, which lacks a nitro group .

Steric and Electronic Effects : Fluorine’s smaller atomic radius (vs. chlorine) reduces steric hindrance, enabling faster reactions in cross-coupling processes compared to chlorinated analogs .

Positional Isomerism : 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (similarity score: 0.90) differs in nitro placement (position 3 vs. 5), altering resonance effects and reducing suitability for sulfonamide synthesis .

Biological Activity

4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative known for its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring, contributing to its reactivity and biological properties. This article provides an overview of its biological activity, including research findings, case studies, and relevant data.

- Chemical Formula : C6H3BrClFNO2S

- Molecular Weight : 253.52 g/mol

- CAS Number : 1805189-54-1

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various biological systems. Its sulfonyl chloride functional group can react with nucleophiles, leading to the formation of covalent bonds with biological macromolecules such as proteins and nucleic acids. This reactivity is crucial for its potential as a therapeutic agent.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : Some derivatives of sulfonyl chlorides have been studied for their ability to inhibit cancer cell proliferation. The specific activity of this compound in cancer models remains an area of active research.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial properties of various sulfonyl chlorides, including derivatives similar to this compound, it was found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting potential applications in developing new antimicrobial agents.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of sulfonyl chlorides generally includes rapid absorption and metabolism. However, specific studies on the pharmacokinetics of this compound are scarce. Toxicological assessments indicate that while these compounds can be effective, they may also exhibit cytotoxicity at higher concentrations.

Table 2: Pharmacokinetic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | Variable |

| Metabolism | Hepatic |

| Excretion | Renal |

Q & A

Q. How can researchers navigate regulatory constraints when using this compound in international collaborations?

- Methodological Answer : Ensure compliance with REACH (EU) and TSCA (US) regulations. For SVHC-listed analogs (e.g., sulfonyl chlorides), document usage in chemical safety reports (CSRs) and obtain authorization for >1 ton/year production. Collaborate with certified suppliers (e.g., SynChem, Inc.) for compliant sourcing .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.